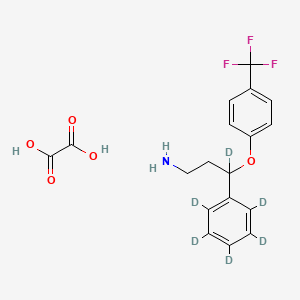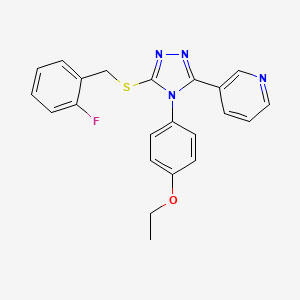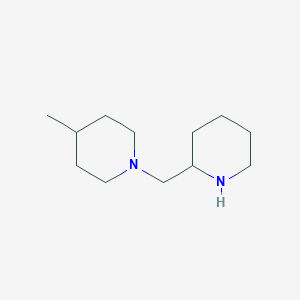![molecular formula C24H19ClN4O3 B12043412 5-{3-[(4-chlorobenzyl)oxy]phenyl}-N'-[(E)-(2-hydroxyphenyl)methylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B12043412.png)
5-{3-[(4-chlorobenzyl)oxy]phenyl}-N'-[(E)-(2-hydroxyphenyl)methylidene]-1H-pyrazole-3-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-{3-[(4-chlorobenzyl)oxy]phenyl}-N’-[(E)-(2-hydroxyphenyl)methylidene]-1H-pyrazole-3-carbohydrazide is a complex organic compound that features a pyrazole core substituted with various functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-{3-[(4-chlorobenzyl)oxy]phenyl}-N’-[(E)-(2-hydroxyphenyl)methylidene]-1H-pyrazole-3-carbohydrazide typically involves multiple steps:
Formation of the Pyrazole Core: The pyrazole core can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Substitution Reactions:
Condensation Reactions: The final step involves the condensation of the pyrazole derivative with 2-hydroxybenzaldehyde to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group.
Reduction: Reduction reactions can occur at the carbonyl group of the carbohydrazide moiety.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are used under various conditions.
Major Products
Oxidation: Oxidized derivatives of the hydroxyphenyl group.
Reduction: Reduced forms of the carbohydrazide moiety.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.
Material Science:
Biology and Medicine
Pharmacology: Investigated for its potential as an anti-inflammatory and anticancer agent.
Biochemistry: Used in studies to understand enzyme interactions and inhibition mechanisms.
Industry
Chemical Manufacturing: Utilized in the synthesis of other complex organic molecules.
Pharmaceuticals: Potential use in the development of new drugs.
作用機序
The mechanism of action of 5-{3-[(4-chlorobenzyl)oxy]phenyl}-N’-[(E)-(2-hydroxyphenyl)methylidene]-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The molecular pathways involved often include binding to active sites and altering the function of target proteins.
類似化合物との比較
Similar Compounds
Ethyl acetoacetate: Used in similar synthetic applications and undergoes keto-enol tautomerism.
Disilane-bridged compounds: Feature unique electronic properties and are used in material science.
Fosinopril-related compounds: Used in medicinal chemistry for their pharmacological properties.
Uniqueness
5-{3-[(4-chlorobenzyl)oxy]phenyl}-N’-[(E)-(2-hydroxyphenyl)methylidene]-1H-pyrazole-3-carbohydrazide is unique due to its specific functional groups and the resulting chemical properties
特性
分子式 |
C24H19ClN4O3 |
|---|---|
分子量 |
446.9 g/mol |
IUPAC名 |
3-[3-[(4-chlorophenyl)methoxy]phenyl]-N-[(E)-(2-hydroxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C24H19ClN4O3/c25-19-10-8-16(9-11-19)15-32-20-6-3-5-17(12-20)21-13-22(28-27-21)24(31)29-26-14-18-4-1-2-7-23(18)30/h1-14,30H,15H2,(H,27,28)(H,29,31)/b26-14+ |
InChIキー |
JBILFQUGNWZTJZ-VULFUBBASA-N |
異性体SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC(=CC=C3)OCC4=CC=C(C=C4)Cl)O |
正規SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=CC(=NN2)C3=CC(=CC=C3)OCC4=CC=C(C=C4)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(3-hydroxypropyl)amino]-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12043333.png)
![2-methoxy-4-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}phenyl 2-chlorobenzoate](/img/structure/B12043337.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(3-fluorophenyl)methylidene]acetohydrazide](/img/structure/B12043345.png)



![N-(3-Chlorophenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide](/img/structure/B12043367.png)


![N-(2,5-dichlorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12043392.png)

![N-(2-Fluorophenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide](/img/structure/B12043407.png)
